Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate involves the quaternization of benzyldimethylamine with 2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as hydroxide ions and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane permeability and antimicrobial activity.
Medicine: It is a component of topical antiseptics and disinfectants used to treat skin infections and wounds.
Mechanism of Action
The antimicrobial activity of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate is primarily due to its ability to disrupt cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis. This results in the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic Acid: An anionic surfactant with antimicrobial activity.
Uniqueness
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in disrupting microbial cell membranes and enhances its solubility in various solvents .
Properties
CAS No. |
10139-80-7 |
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Molecular Formula |
C28H46ClNO3 |
Molecular Weight |
480.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C28H44NO2.ClH.H2O/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;;/h9-15,20H,16-19,21-22H2,1-8H3;1H;1H2/q+1;;/p-1 |
InChI Key |
XSTVKUYSCKWKCJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.O.[Cl-] |
Origin of Product |
United States |
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